molecular formula C24H28N6O6 B14252807 N-Benzoylglycyl-5-[(N-benzoylglycyl)amino]-6-oxolysinamide CAS No. 380365-67-3

N-Benzoylglycyl-5-[(N-benzoylglycyl)amino]-6-oxolysinamide

Katalognummer: B14252807
CAS-Nummer: 380365-67-3
Molekulargewicht: 496.5 g/mol
InChI-Schlüssel: XNEMTALTKASFLX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-Benzoylglycyl-5-[(N-benzoylglycyl)amino]-6-oxolysinamide is a complex organic compound with the molecular formula C24H28N6O6. This compound is known for its unique structure, which includes benzoyl and glycyl groups, making it a subject of interest in various scientific fields.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzoylglycyl-5-[(N-benzoylglycyl)amino]-6-oxolysinamide typically involves the reaction of benzoylglycine with lysine derivatives under controlled conditions. The process often requires the use of protecting groups to prevent unwanted side reactions. Common reagents include benzoyl chloride and glycine, with reaction conditions involving temperatures ranging from 0°C to 50°C and pH levels maintained between 7 and 9.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

N-Benzoylglycyl-5-[(N-benzoylglycyl)amino]-6-oxolysinamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the benzoyl group, using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; temperatures between 20°C and 40°C.

    Reduction: Sodium borohydride, lithium aluminum hydride; temperatures between 0°C and 25°C.

    Substitution: Sodium methoxide, methanol; temperatures between 25°C and 50°C.

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as hydroxylated, reduced, or substituted benzoylglycyl derivatives.

Wissenschaftliche Forschungsanwendungen

N-Benzoylglycyl-5-[(N-benzoylglycyl)amino]-6-oxolysinamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in protein modification and enzyme inhibition.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of N-Benzoylglycyl-5-[(N-benzoylglycyl)amino]-6-oxolysinamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. This inhibition can lead to various biological effects, including reduced inflammation and microbial growth.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    N-Benzoylglycylglycine: Similar in structure but lacks the additional lysinamide group.

    N-Benzoylglycyl-L-phenylalanine: Contains a phenylalanine residue instead of lysine.

    N-Benzoylglycyl-D-phenylalaninamide: A stereoisomer with different biological activity.

Uniqueness

N-Benzoylglycyl-5-[(N-benzoylglycyl)amino]-6-oxolysinamide is unique due to its specific combination of benzoyl, glycyl, and lysinamide groups, which confer distinct chemical and biological properties

Eigenschaften

CAS-Nummer

380365-67-3

Molekularformel

C24H28N6O6

Molekulargewicht

496.5 g/mol

IUPAC-Name

2,5-bis[(2-benzamidoacetyl)amino]hexanediamide

InChI

InChI=1S/C24H28N6O6/c25-21(33)17(29-19(31)13-27-23(35)15-7-3-1-4-8-15)11-12-18(22(26)34)30-20(32)14-28-24(36)16-9-5-2-6-10-16/h1-10,17-18H,11-14H2,(H2,25,33)(H2,26,34)(H,27,35)(H,28,36)(H,29,31)(H,30,32)

InChI-Schlüssel

XNEMTALTKASFLX-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)C(=O)NCC(=O)NC(CCC(C(=O)N)NC(=O)CNC(=O)C2=CC=CC=C2)C(=O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.